molecular formula C19H21NO4 B2626716 Ethyl 2-{3-[2-(benzoylamino)ethyl]phenoxy}acetate CAS No. 866043-12-1

Ethyl 2-{3-[2-(benzoylamino)ethyl]phenoxy}acetate

Cat. No. B2626716
CAS RN: 866043-12-1
M. Wt: 327.38
InChI Key: UCHBVISVTMONBJ-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-{3-[2-(benzoylamino)ethyl]phenoxy}acetate such as melting point, boiling point, density, molecular formula, and molecular weight can be found on chemical databases .

Scientific Research Applications

Process Intensification Techniques for Ethyl Acetate Production

Ethyl acetate is a solvent extensively used in various industries, including paints, coatings, and decaffeination processes. Research by Patil and Gnanasundaram (2020) assessed ethyl acetate esterification processes, highlighting advantages of process intensification techniques such as Reactive Distillation and Microwave Reactive Distillation over traditional methods. These techniques demonstrated energy efficiency, economic effectiveness, and increased production rates for ethyl acetate Patil & Gnanasundaram, 2020.

Antioxidant Capacity Assays

Ilyasov et al. (2020) reviewed the ABTS/PP Decolorization Assay, emphasizing its role in evaluating the antioxidant capacity of compounds, including those related to ethyl 2-{3-[2-(benzoylamino)ethyl]phenoxy}acetate. The study elucidated reaction pathways and the formation of coupling adducts, offering insights into the comparative analysis of antioxidants Ilyasov et al., 2020.

Environmental Behavior of Parabens

Considering the structural similarity and application in consumer products, research on parabens by Haman et al. (2015) sheds light on the environmental fate and behavior of related esters. Parabens, used as preservatives, demonstrate ubiquity in surface waters and sediments, hinting at the environmental persistence of similar compounds Haman et al., 2015.

Liquid Organic Hydrogen Carrier (LOHC) Systems

Santacesaria et al. (2023) explored the use of bioethanol and ethyl acetate in LOHC systems, highlighting a sustainable approach to hydrogen storage and transportation. This research underscores the potential of ethyl 2-{3-[2-(benzoylamino)ethyl]phenoxy}acetate in renewable energy technologies Santacesaria et al., 2023.

Biodegradation of Ethyl tert-Butyl Ether (ETBE)

Thornton et al. (2020) reviewed the biodegradation and environmental fate of ETBE, a gasoline ether oxygenate, in soil and groundwater. This research is relevant due to the structural and application similarities, providing insights into the biodegradation pathways and environmental impact of similar chemical compounds Thornton et al., 2020.

properties

IUPAC Name

ethyl 2-[3-(2-benzamidoethyl)phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-2-23-18(21)14-24-17-10-6-7-15(13-17)11-12-20-19(22)16-8-4-3-5-9-16/h3-10,13H,2,11-12,14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHBVISVTMONBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC(=C1)CCNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-{3-[2-(benzoylamino)ethyl]phenoxy}acetate

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